

An In-depth Technical Guide to 3-Ethylheptanal (CAS Number: 2570-97-0)

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Compound of Interest

Compound Name: 3-Ethylheptanal

Cat. No.: B3381632

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylheptanal, with the CAS number 2570-97-0, is an alpha-branched aliphatic aldehyde. Aldehydes as a chemical class are of significant interest in various scientific fields due to their reactivity and presence in biological systems. While specific research on **3-Ethylheptanal** is limited, this guide provides a comprehensive overview of its known chemical and physical properties, a probable synthesis methodology, and places it within the broader context of branched aldehydes and their potential relevance in research and drug development.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of **3-Ethylheptanal**. This data has been aggregated from various chemical databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: General Chemical Information

Property	Value	Source
CAS Number	2570-97-0	[1] [2] [3]
IUPAC Name	3-ethylheptanal	[1]
Molecular Formula	C ₉ H ₁₈ O	[1] [2] [3]
Molecular Weight	142.24 g/mol	[1]
SMILES	<chem>CCCCC(CC)CC=O</chem>	[1]
InChI	InChI=1S/C9H18O/c1-3-5-6-9(4-2)7-8-10/h8-9H,3-7H2,1-2H3	[1]
InChIKey	GDVBVQRZGJITDD-UHFFFAOYSA-N	[1]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	3.2	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	6	[1]
Exact Mass	142.135765 g/mol	[1]
Monoisotopic Mass	142.135765 g/mol	[1]
Topological Polar Surface Area	17.1 Å ²	[1]
Heavy Atom Count	10	[1]
Complexity	78.8	[1]

Synthesis

A specific, detailed laboratory-scale synthesis protocol for **3-Ethylheptanal** is not readily available in the peer-reviewed literature. However, the most industrially relevant and probable method for its synthesis is the hydroformylation (or oxo process) of 2-ethyl-1-hexene.^{[4][5][6]} This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.

General Experimental Protocol: Hydroformylation of 2-Ethyl-1-hexene

This protocol is a generalized procedure based on known hydroformylation reactions of terminal alkenes and should be adapted and optimized for specific laboratory conditions.

Materials:

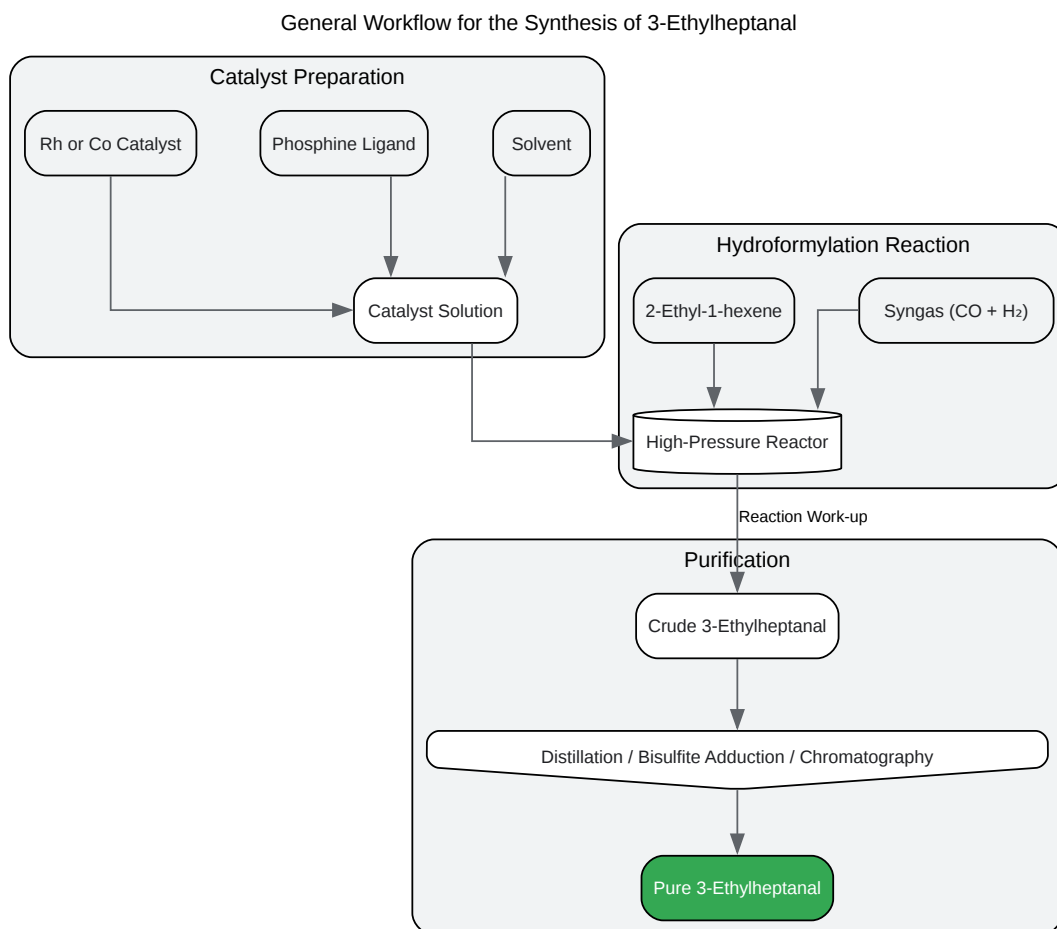
- 2-Ethyl-1-hexene
- Rhodium-based catalyst (e.g., $\text{Rh}(\text{acac})(\text{CO})_2$) or Cobalt-based catalyst (e.g., $\text{Co}_2(\text{CO})_8$)
- Phosphine ligand (e.g., triphenylphosphine)
- Solvent (e.g., toluene, cyclohexane)
- Syngas (a mixture of carbon monoxide and hydrogen)
- High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

- **Catalyst Preparation:** In a glovebox or under an inert atmosphere, the rhodium or cobalt catalyst and the phosphine ligand are dissolved in the chosen solvent. The ligand-to-metal ratio is a critical parameter and needs to be optimized to control selectivity.
- **Reactor Setup:** The catalyst solution and 2-ethyl-1-hexene are charged into the high-pressure reactor. The reactor is then sealed and purged several times with nitrogen or argon to remove any oxygen.

- **Reaction:** The reactor is pressurized with syngas to the desired pressure (typically 10-100 atm) and heated to the reaction temperature (typically 40-200 °C). The reaction mixture is stirred vigorously. The progress of the reaction can be monitored by techniques such as GC-MS by taking aliquots at regular intervals.^[6]
- **Work-up and Purification:** After the reaction is complete (as indicated by the consumption of the starting material), the reactor is cooled to room temperature and the pressure is carefully released in a well-ventilated fume hood. The crude reaction mixture is then subjected to purification. Common purification methods for aldehydes include:
 - **Distillation:** Fractional distillation under reduced pressure is often effective for separating the aldehyde from the catalyst and higher-boiling byproducts.^[7]
 - **Bisulfite Adduction:** The aldehyde can be selectively reacted with a saturated sodium bisulfite solution to form a water-soluble adduct. This allows for the separation of non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base.^{[8][9]}
 - **Chromatography:** Column chromatography on silica gel can be used for small-scale purifications.^[9]

Synthesis Workflow Diagram



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Caption: A generalized workflow for the synthesis of **3-Ethylheptanal** via hydroformylation.

Spectroscopic Data

While a complete set of experimentally obtained spectra for **3-Ethylheptanal** is not readily available in public repositories, some data can be found in spectral databases.

- Mass Spectrometry (MS): GC-MS data is available for **3-Ethylheptanal**, which can be used for its identification and to determine its fragmentation pattern.[\[1\]](#)
- Infrared (IR) Spectroscopy: A vapor-phase IR spectrum is available, which would show a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically around 1720-1740 cm^{-1} .[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Although experimental NMR data for **3-Ethylheptanal** is not widely published, predicted ^1H and ^{13}C NMR spectra can be calculated using various software packages. The ^1H NMR spectrum would be expected to show a characteristic signal for the aldehydic proton between 9 and 10 ppm.

Biological Activity and Potential Applications

There is a lack of specific studies on the biological activity or drug development applications of **3-Ethylheptanal**. However, based on the general properties of aliphatic and branched-chain aldehydes, some potential areas of interest can be inferred.

- Flavor and Fragrance: Branched-chain aldehydes are known contributors to the aroma profiles of various foods and are used in the flavor and fragrance industry.[\[10\]](#) It is plausible that **3-Ethylheptanal** could have applications in this area.
- Pharmaceutical Intermediates: Aldehydes are versatile functional groups in organic synthesis and can serve as building blocks for more complex molecules, including active pharmaceutical ingredients.[\[11\]](#) The reactivity of the aldehyde group allows for a variety of chemical transformations to build molecular diversity.
- General Biological Effects of Aliphatic Aldehydes: Aliphatic aldehydes are known to be reactive molecules that can interact with biological macromolecules such as proteins and DNA. At high concentrations, they can be cytotoxic.[\[10\]](#) Conversely, some aldehydes exhibit antimicrobial and antioxidant properties. Any investigation into the biological effects of **3-**

Ethylheptanal should consider these general toxicological and pharmacological properties of aldehydes.

Signaling Pathways

Currently, there is no published research linking **3-Ethylheptanal** to any specific signaling pathways. Research on the biological effects of this compound would be required to elucidate any such involvement.

Conclusion

3-Ethylheptanal is a branched-chain aldehyde with well-defined chemical and physical properties. While its primary synthesis route is likely through the hydroformylation of 2-ethyl-1-hexene, a detailed laboratory-scale protocol is not readily available. Spectroscopic data for its identification exists, though comprehensive experimental NMR data is lacking. The biological activity and potential applications of **3-Ethylheptanal** remain largely unexplored, presenting an opportunity for future research. Any investigation into this compound should be guided by the known properties and biological effects of similar aliphatic aldehydes. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the chemistry and potential applications of **3-Ethylheptanal**.

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